Cas no 110207-44-8 (H-D-Phg-Leu-OH)

H-D-Phg-Leu-OH structure
Productnaam:H-D-Phg-Leu-OH
H-D-Phg-Leu-OH Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Leucine,(2R)-2-phenylglycyl- (9CI)
- (2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid
- H-D-PHG-LEU-OH
- Aminophenylacetylleucine
- D-phenylglycyl-L-leucine
- L-Leucine,N-(D-2-phenylglycyl)
- R-Phg-S-Leu
- alpha-Aminophenylacetyl-leu
- (S)-2-((R)-2-amino-2-phenylacetamido)-4-methylpentanoic acid
- DTXSID10149171
- 110207-44-8
- AKOS010421264
- L-Leucine, N-(D-2-phenylglycyl)-
- MFCD00237852
- APAL
- H-D-Phg-Leu-OH
-
- Inchi: InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1
- InChI-sleutel: VJLOKXWMVJSDFY-NWDGAFQWSA-N
- LACHT: CC(C[C@H](NC([C@H](N)C1=CC=CC=C1)=O)C(O)=O)C
Berekende eigenschappen
- Exacte massa: 264.14700
- Monoisotopische massa: 264.147
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 7
- Complexiteit: 312
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 92.4A^2
- XLogP3: _1.5
Experimentele eigenschappen
- Dichtheid: 1.164
- Kookpunt: 501.3°Cat760mmHg
- Vlampunt: 257°C
- Brekindex: 1.549
- PSA: 92.42000
- LogboekP: 2.39310
H-D-Phg-Leu-OH Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | P399845-500mg |
H-D-Phg-Leu-OH |
110207-44-8 | 500mg |
$ 365.00 | 2022-06-02 | ||
TRC | P399845-100mg |
H-D-Phg-Leu-OH |
110207-44-8 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | P399845-50mg |
H-D-Phg-Leu-OH |
110207-44-8 | 50mg |
$ 70.00 | 2022-06-02 |
H-D-Phg-Leu-OH Gerelateerde literatuur
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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